molecular formula C8H9N3O B1525235 5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190311-26-2

5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B1525235
CAS No.: 1190311-26-2
M. Wt: 163.18 g/mol
InChI Key: IXMBAPFNHNWCTG-UHFFFAOYSA-N
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Description

5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This process is often facilitated by a base-mediated reaction, followed by substitution reactions to introduce the methoxy group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as regioselective chlorination, palladium-catalyzed cyanation, and reduction sequences to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolopyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cell proliferation, migration, and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development, particularly in the context of targeted cancer therapies .

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-7-3-2-6-8(11-7)5(9)4-10-6/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMBAPFNHNWCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 2
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 3
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 4
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 5
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Reactant of Route 6
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